molecular formula C8H11BO4 B151847 2,4-Dimethoxyphenylboronic acid CAS No. 133730-34-4

2,4-Dimethoxyphenylboronic acid

Cat. No. B151847
M. Wt: 181.98 g/mol
InChI Key: SQTUYFKNCCBFRR-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenylboronic acid (2,4-dmpba) is a boronic acid derivative characterized by the presence of two methoxy groups attached to the benzene ring at the 2nd and 4th positions. The molecular structure and stability of 2,4-dmpba have been studied using various spectroscopic methods and theoretical calculations, revealing the cis–trans (ct) form with Cs point group as the most stable conformer .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,4-dimethoxyphenylboronic acid, related compounds and derivatives have been synthesized through various methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized via photoirradiation, which suggests that similar photochemical methods could potentially be applied to the synthesis of 2,4-dmpba . Additionally, 2,2′-Dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid was prepared from a related dimethoxy compound, indicating that boronic acids with methoxy substituents can be synthesized through cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2,4-dmpba has been extensively studied using FT-IR, Raman, and NMR spectroscopy, as well as density functional theory (DFT) calculations. These studies have provided detailed insights into the vibrational wavenumbers and nuclear magnetic shielding tensors, which are crucial for understanding the molecular behavior and reactivity of the compound .

Chemical Reactions Analysis

Boronic acids, including 2,4-dmpba, are known for their role in catalysis and synthesis of various organic compounds. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been shown to catalyze dehydrative amidation between carboxylic acids and amines, which is a reaction that could potentially be influenced by the presence of methoxy groups in 2,4-dmpba .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dmpba have been deduced from spectroscopic data and theoretical calculations. The stability of different conformers, vibrational frequencies, and NMR chemical shifts provide a comprehensive understanding of the compound's properties. The cis–trans form of 2,4-dmpba is the most stable, which is significant for its reactivity and interactions with other molecules . Furthermore, the study of related compounds like 2,6-dimethoxyphenylboronic acid has shown that surfactants can influence the crystallization and stabilization of different polymorphic forms, suggesting that similar effects might be observed with 2,4-dmpba .

Scientific Research Applications

Molecular Structure Analysis

A comprehensive study by Ö. Alver (2011) explored the molecular structures of 2,4-dimethoxyphenylboronic acid (2,4-dmpba) using various spectroscopic methods, including FT-IR, Raman, and NMR. This research provided valuable insights into the molecular conformation, vibrational wavenumbers, and nuclear magnetic shielding tensors of 2,4-dmpba, contributing to our understanding of its physical and chemical properties (Alver, 2011).

Crystallization and Polymorphism

Semjonova and Be̅rziņš (2022) investigated the crystallization of 2,6-dimethoxyphenylboronic acid, a related compound, to understand polymorph control in phenylboronic acids. This study highlighted the influence of various solvents and additives on crystallization, revealing potential applications in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Monomeric Structure Design

Cyrański et al. (2012) focused on designing a novel boronic acid with a monomeric structure, which included 2,6-dimethoxyphenylboronic acid. This work aimed at creating new building blocks for crystal engineering, contributing to the development of advanced materials (Cyrański et al., 2012).

Supramolecular Assemblies

Research by Pedireddi and Seethalekshmi (2004) explored the supramolecular assemblies of phenylboronic acids, including 4-methoxyphenylboronic acid, with various ligands. This study revealed the potential of boronic acids in constructing complex molecular architectures, which could have implications in nanotechnology and material sciences (Pedireddi & Seethalekshmi, 2004).

Antimicrobial Activity

Adamczyk-Woźniak et al. (2021) evaluated the antibacterial properties of (trifluoromethoxy)phenylboronic acids. Their findings on the structural, antimicrobial, and spectroscopic properties of these compounds could inform the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Antimicrobial Synthesis

Mohana (2013) synthesized new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity, showing the potential of 2,4-dimethoxyphenylboronic acid derivatives in developing novel antimicrobial agents (Mohana, 2013).

Environmental Applications

El-Beshlawy et al. (2022) developed sensors using polyaniline/molecularly imprinted polymer membranes for the detection of 2,4-Dichlorophenoxyacetic acid in wastewater and soil, demonstrating the environmental monitoring applications of boronic acid derivatives (El-Beshlawy et al., 2022).

Safety And Hazards

2,4-Dimethoxyphenylboronic acid is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this chemical .

properties

IUPAC Name

(2,4-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTUYFKNCCBFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370232
Record name 2,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyphenylboronic acid

CAS RN

133730-34-4
Record name 2,4-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

576 μl of 1-bromo-2,4-dimethoxybenzene was dissolved in 5.8 ml of tetrahydrofuran and 3 ml of 1.6 mol/l solution of n-butyl lithium in hexane was added dropwise at −78° C. under argon atmosphere. Then, 1.1 ml of triisopropylborate was added, and after stirred at −78° C. for 40 minutes, the mixture was stirred at room temperature for 2 hours. To the reaction mixture, 40 ml of water and 1 ml of 5N-hydrochloric acid was added, and extracted with 50 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to yield 610.2 mg of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
Ö Alver - Comptes Rendus Chimie, 2011 - Elsevier
The possible stable forms and molecular structures of 2,4-dimethoxyphenylboronic acid (2,4-dmpba) have been experimentally and theoretically studied using FT-IR, Raman and …
Number of citations: 17 www.sciencedirect.com
D BİLGE - jag.journalagent.com
Öz The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2, 3-dimethoxyphenylboronic acid (2, 3-dmpba; …
Number of citations: 6 jag.journalagent.com
D Bilge - Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi, 2019 - dergipark.org.tr
The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2,3-dimethoxyphenylboronic acid (2,3-dmpba; C6H3(…
Number of citations: 5 dergipark.org.tr
VJ Majo, J Prabhakaran, JJ Mann, JSD Kumar - Tetrahedron letters, 2003 - Elsevier
A novel and convergent palladium catalyzed synthesis of 2-arylbenzothiazoles has been investigated. The key step in the synthesis is a Suzuki biaryl coupling of 2-bromobenzothiazole …
Number of citations: 99 www.sciencedirect.com
C Parlak, P Ramasami, M Tursun, L Rhyman… - … Acta Part A: Molecular …, 2015 - Elsevier
4-Mercaptophenylboronic acid (4-mpba, C 6 H 7 BO 2 S) was investigated experimentally by vibrational spectroscopy. The molecular structure and spectroscopic parameters were …
Number of citations: 19 www.sciencedirect.com
D He, J Yao, B Ma, J Wei, G Hao, X Tuo, S Guo, Z Fu… - Green …, 2020 - pubs.rsc.org
An electrochemical deborylative seleno/thiocyanation of arylboronic acids has been well established to synthesize the corresponding aryl seleno/thiocyanates with good functional …
Number of citations: 44 pubs.rsc.org
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
SW Oh, JWE Weiss, PA Kerneghan… - Magnetic …, 2012 - Wiley Online Library
Nine arylboronic acids, seven arylboronic catechol cyclic esters, and two trimeric arylboronic anhydrides (boroxines) are investigated using 11 B solid‐state NMR spectroscopy at three …
M Dąbrowski, S Luliński, J Serwatowski… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal of the title compound, C14H23BO4, centrosymmetric dimers linked by pairs of O—H⋯O hydrogen bonds occur. The dimers are linked via C—H⋯O contacts, generating a …
Number of citations: 2 scripts.iucr.org
T Castanheiro, M Donnard, M Gulea, J Suffert - Organic letters, 2014 - ACS Publications
Cyclocarbopalladation/cross-coupling cascade reactions were applied for the first time in a sulfur series and represent an efficient route to access sulfur heterocycles. Stille or Suzuki–…
Number of citations: 58 pubs.acs.org

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